molecular formula C7H11ClN2O B15221255 (5-Amino-6-methylpyridin-3-yl)methanol hydrochloride

(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride

Cat. No.: B15221255
M. Wt: 174.63 g/mol
InChI Key: PRXDQSGVXXYFKZ-UHFFFAOYSA-N
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Description

(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the 5-position, a methyl group at the 6-position, and a methanol group at the 3-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-6-methylpyridin-3-yl)methanol hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Amino-6-methylpyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-2-methylpyridin-3-yl)methanol
  • (5-Amino-6-ethylpyridin-3-yl)methanol
  • (5-Amino-6-methylpyridin-2-yl)methanol

Uniqueness

(5-Amino-6-methylpyridin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its applicability in various research and industrial settings .

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(5-amino-6-methylpyridin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-5-7(8)2-6(4-10)3-9-5;/h2-3,10H,4,8H2,1H3;1H

InChI Key

PRXDQSGVXXYFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CO)N.Cl

Origin of Product

United States

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